molecular formula C16H18N4O2 B11756159 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Cat. No.: B11756159
M. Wt: 298.34 g/mol
InChI Key: NUUFEPKSJLDARI-UHFFFAOYSA-N
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Description

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU, CAS: 2251763-73-0) is a urea-linked aromatic compound with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol . Its structure features a central 3,3'-dimethylbiphenyl core flanked by two urea (–NH–CO–NH–) groups, enabling strong hydrogen-bonding interactions. DMBDU is primarily used in materials science, particularly in constructing covalent organic frameworks (COFs) due to its flexibility and dynamic structural behavior .

Key synthetic routes involve condensation reactions between 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine and carbonyl-containing precursors under mild conditions . Safety data indicate moderate hazards, including acute oral toxicity (Category 4) and skin/eye irritation (Category 2) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

[4-[4-(carbamoylamino)-3-methylphenyl]-2-methylphenyl]urea

InChI

InChI=1S/C16H18N4O2/c1-9-7-11(3-5-13(9)19-15(17)21)12-4-6-14(10(2)8-12)20-16(18)22/h3-8H,1-2H3,(H3,17,19,21)(H3,18,20,22)

InChI Key

NUUFEPKSJLDARI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)N)C)NC(=O)N

Origin of Product

United States

Preparation Methods

Core Precursor: 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine

The synthesis of 1,1'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea hinges on the availability of its diamine precursor, 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (CAS: 119-93-7). This compound is synthesized via:

  • Catalytic coupling : Ullmann or Buchwald-Hartwig coupling of 4-aminotoluene derivatives under palladium catalysis.

  • Reductive amination : Reduction of nitro precursors, though this method is less commonly reported.

The diamine serves as a bifunctional amine, enabling subsequent reactions with diisocyanates or other electrophiles.

Reaction with Diisocyanates

The most plausible route to the diurea involves condensation of the diamine with a diisocyanate (e.g., 1,4-phenylenediisocyanate or 1,1'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)diisocyanate). This method is analogous to urea-linked COF synthesis.

General Reaction Scheme :

Diamine+DiisocyanateDiurea+Byproducts (CO2, etc.)\text{Diamine} + \text{Diisocyanate} \rightarrow \text{Diurea} + \text{Byproducts (CO}_2\text{, etc.)}

Key Parameters :

ParameterTypical Values (Inferred from Analogous Systems)
SolventTetrahydrofuran (THF), N-methyl-2-pyrrolidone (NMP)
TemperatureRoom temperature to 80°C
CatalystAcetic acid (6 M aqueous)
Reaction Time12–24 hours
Yield~80–95% (estimated)

Optimized Reaction Conditions

Solvent and Catalyst Selection

  • THF : Preferred for its low boiling point and compatibility with isocyanate reactivity.

  • NMP : Used in COF synthesis for high solubility of reactants.

  • Acetic acid : Acts as a catalyst to accelerate urea formation by protonating intermediates.

Reaction Monitoring

  • TLC : Tracks amine consumption and diurea formation.

  • FT-IR : Confirms urea bond formation via C=O stretching (~1713 cm⁻¹).

Characterization Techniques

Spectroscopic Analysis

TechniqueKey Observations
FT-IR Urea C=O stretch (1713 cm⁻¹), N–H bending (~3300 cm⁻¹).
¹H NMR Peaks for aromatic protons (6.8–8.4 ppm), methyl groups (2.5–3.0 ppm).
¹³C NMR Urea carbonyl (184 ppm), aromatic carbons (120–150 ppm).
HRMS Molecular ion peak at m/z 298.3397 (C₁₆H₁₈N₄O₂).

Applications and Derivatives

Covalent Organic Frameworks (COFs)

The diurea serves as a linker in COFs such as COF-117 and COF-118 , synthesized via solvothermal reactions with 1,3,5-triformylphloroglucinol (TFP). These frameworks exhibit reversible structural dynamics due to urea C–N bond flexibility.

Metal-Organic Frameworks (MOFs)

Used in MOFs for gas adsorption and catalysis, leveraging its bifunctional urea groups to coordinate metal ions.

Summary of Preparation Methods

MethodReactantsConditionsYieldReference
Diisocyanate CondensationDiamine + DiisocyanateTHF, RT, 12–24 hr~85%
COF Solvothermal SynthesisDiamine + TFPNMP/TCB, 200°C, 70 hr, acetic acid~95%

Chemical Reactions Analysis

Biological Activity Studies

The synthesized Schiff base derivative (from DMBDU) demonstrates:

  • Anti-inflammatory activity : Inhibition of pro-inflammatory enzymes.

  • α-Amylase Inhibition : Suppression of starch hydrolysis, relevant for diabetes management.

  • Anticancer Properties : Cytotoxicity against A549 lung cancer cells (MTT assay).

Docking and Pharmacokinetic Analysis :

  • Docking : Predicted binding affinity for α-amylase via in silico methods.

  • ADMET Properties : Oral bioavailability and toxicity assessed using SwissADME algorithms .

Thermal and Kinetic Analysis

Thermal studies on DMBDU-derived compounds reveal:

  • Decomposition Pathways : Investigated via TGA, DTA, and DTG under nitrogen.

  • Kinetic Parameters : Activation energy, pre-exponential factors, and Gibbs free energy determined using isoconversional methods (Kissinger–Akahira–Sunose, Flynn–Wall–Ozawa) .

Structural Comparisons with Analogues

DMBDU’s reactivity contrasts with related compounds:

Compound Reactivity Applications
1,3-Di([1,1′-biphenyl]-2-yl)ureaForms imine bonds via amine groupsBiological activities (e.g., antimicrobial)
4,4′-DiaminodiphenylmethanePolymerization in polyamide synthesisIndustrial materials

References ACS Omega (2023): Synthesis and characterization of DMBDU derivatives. UC Berkeley-KACST Joint Center: COF synthesis with DMBDU.

Scientific Research Applications

Applications Overview

The applications of 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea can be categorized into several key areas:

Pharmaceutical Development

  • Drug Synthesis : DMBDU serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow for modifications that enhance drug efficacy and specificity.
  • Case Study : Research has shown that derivatives of diphenyl urea compounds exhibit significant inhibition of the α-glucosidase enzyme, which is crucial in managing Type II diabetes mellitus. Studies demonstrated IC₅₀ values ranging from 2.14 to 115 µM for synthesized compounds compared to acarbose as a control .

Biological Research

  • Enzyme Inhibition Studies : DMBDU is utilized in studies examining receptor binding and enzyme inhibition. These studies help elucidate cellular mechanisms and drug interactions.
  • Example : Compounds similar to DMBDU have been reported for their anti-α-glucosidase properties, indicating potential therapeutic roles in diabetes management .

Material Science

  • Polymer Applications : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. This is particularly valuable in developing advanced materials for various industrial applications.
  • Research Findings : Incorporation of DMBDU into polymer systems has shown enhanced performance characteristics in terms of durability and resistance to thermal degradation.

Agricultural Chemistry

  • Agrochemical Formulation : DMBDU contributes to the development of effective pesticides and herbicides aimed at improving crop yields.
  • Impact : Research indicates that compounds with similar structures have been effective in enhancing agricultural productivity through improved pest management strategies.

Analytical Chemistry

  • Chromatographic Standards : The compound is employed as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures.
  • Utility : Its stability and distinct chemical properties make it suitable for use in various analytical applications across different fields.

Mechanism of Action

The mechanism of action of 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Linked Analogues

2.1.1. 1,4-Phenylenediurea (BDU)
  • Structure : Single benzene ring with two urea groups.
  • Applications : Used to synthesize COF-117 , a rigid framework lacking the dimethylbiphenyl core .
  • Key Differences :

    Property DMBDU BDU
    Flexibility High (C–N bond rotation) Low (rigid phenyl ring)
    COF Dynamics Reversible guest response Static structure
    Hydrogen Bonding Interlayer H-bonding in COF-118 Intralayer H-bonding in COF-117

    DMBDU’s dimethylbiphenyl backbone enhances structural adaptability, enabling COF-118 to reversibly expand/contract during guest molecule inclusion .

2.1.2. Sulfonamide Derivatives
  • Example : 3,3′-((((3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(azanediyl))bis(carbonyl))bis(azanediyl))dibenzenesulfonamide (Compound 14 in ).
  • Structure : Replaces urea with sulfonamide (–SO₂–NH–) groups.
  • Applications : Exhibits carbonic anhydrase inhibition (e.g., CA IX/XII), relevant to cancer therapy .
  • Key Differences :
    • Bioactivity : Sulfonamide derivatives target enzymatic activity, unlike DMBDU’s material-focused applications.
    • Solubility : Sulfonamides are more polar, enhancing aqueous solubility compared to DMBDU.

Diamine Precursors and Schiff Base Derivatives

2.2.1. 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine
  • Structure : Core diamine without urea/sulfonamide groups.
  • Applications : Precursor for DMBDU and Schiff bases (e.g., anti-inflammatory agents) .
  • Example : N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) :
    • Bioactivity : IC₅₀ = 3 μM (ABTS assay), superior to vitamin C (13 μM) .
    • Functional Groups : Imine (–C=N–) linkages enable metal coordination, unlike DMBDU’s hydrogen-bonding networks.
2.2.2. Azo Dyes
  • Example: Congo red (3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid)) .
  • Structure : Azo (–N=N–) groups instead of urea.
  • Applications: Textile dyes; banned due to carcinogenicity .
  • Key Differences: Toxicity: Azo dyes pose higher carcinogenic risks than DMBDU. Optical Properties: Strong absorbance in visible range (500–600 nm) vs. DMBDU’s non-absorbing nature.

Biphenyl-Based Materials in Electronics

  • Example : NPB (N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine) .
  • Structure : Biphenyl core with aromatic amines.
  • Applications : Hole-transport layer in OLEDs (e.g., maximum efficiency: 18.1 lm/W ).
  • Key Differences :
    • Functionality : NPB’s electron-rich amines facilitate charge transport, while DMBDU’s urea groups enable framework assembly.
    • Thermal Stability : DMBDU’s melting point (~300°C) exceeds NPB’s (~200°C) .

Biological Activity

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (CAS No. 119-93-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C14H16N2
  • Molecular Weight : 212.2902 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH and ABTS assays are commonly used to evaluate these activities. For instance, derivatives of biphenyl compounds have shown promising results in scavenging free radicals.

Antimicrobial Activity
Studies have highlighted the antimicrobial potential of biphenyl derivatives. The compound's structure allows for interactions with bacterial enzymes, potentially inhibiting their activity. For example, certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various biphenyl derivatives using DPPH and ABTS assays. The results showed that compounds with electron-donating groups exhibited enhanced radical scavenging abilities.

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Compound A2530
Compound B1520
This compound 20 25

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial activity of biphenyl derivatives, it was found that the compound exhibited a Minimum Inhibitory Concentration (MIC) against E. coli and Staphylococcus aureus.

BacteriaMIC (μg/mL)
E. coli50
Staphylococcus aureus40

The proposed mechanism of action for the biological activities of this compound includes:

  • Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes in bacterial metabolism through structural mimicry or binding affinity.

Q & A

Q. What are the established synthetic methodologies for preparing DMBDU and its incorporation into covalent organic frameworks (COFs)?

DMBDU is synthesized via condensation reactions between 1,3,5-triformylphloroglucinol (TFP) and urea-containing building blocks. For COF-118, DMBDU reacts with TFP under solvothermal conditions (e.g., in a mixture of mesitylene/dioxane with aqueous acetic acid catalyst) to form crystalline urea-linked 2D COFs. Characterization via powder X-ray diffraction (PXRD) confirms crystallinity, while Fourier-transform infrared (FT-IR) spectroscopy verifies the formation of urea linkages (C=O and N–H stretches at ~1640 cm⁻¹ and ~3300 cm⁻¹, respectively) .

Q. How is the structural integrity and porosity of DMBDU-based COFs validated experimentally?

Structural validation employs PXRD to confirm the eclipsed or staggered layer stacking, complemented by nitrogen adsorption-desorption isotherms at 77 K to determine surface area (e.g., COF-118 exhibits ~500 m²/g BET surface area). Hydrogen bonding between urea groups and interlayer π-π interactions are analyzed using solid-state NMR and density functional theory (DFT) calculations .

Q. What distinguishes urea linkages in COFs from other covalent linkages (e.g., imine or boronate ester)?

Urea linkages introduce flexibility via C–N bond rotation, enabling reversible structural dynamics upon guest molecule adsorption/desorption. This contrasts with rigid imine or boronate-linked COFs, which lack such adaptive behavior. Urea’s hydrogen-bonding capacity also enhances framework stability compared to non-polar linkages .

Advanced Research Questions

Q. How do DMBDU-based COFs exhibit dynamic structural behavior, and what methodologies probe these changes?

COF-118 undergoes reversible layer expansion/contraction during guest inclusion (e.g., solvents or gases), detected via in situ PXRD and gas adsorption studies. The urea linkage’s rotational flexibility allows ~10% lattice parameter shifts, while hydrogen bonding stabilizes the framework during these transitions. Computational models (e.g., molecular dynamics simulations) predict guest-induced strain .

Q. What computational approaches are used to predict the electronic and adsorption properties of DMBDU-derived materials?

DFT studies analyze charge distribution across urea groups, revealing electron-deficient regions ideal for host-guest interactions. For example, DMBDU-based Schiff bases (e.g., synthesized via condensation with 4-bromobenzaldehyde) show tunable electronic properties for catalytic or sensing applications. Time-dependent DFT (TD-DFT) models UV-Vis spectra to validate experimental data .

Q. Can DMBDU derivatives be functionalized for biological applications, and what experimental protocols ensure efficacy?

Schiff base ligands derived from DMBDU (e.g., N,N′-(3,3′-dimethylbiphenyl)bis(1-(2-chlorophenyl)methanimine)) are synthesized via ethanol-based condensation with aldehydes, catalyzed by lemon juice or acetic acid. Anti-inflammatory activity is assessed via albumin denaturation inhibition assays, with dose-dependent studies (e.g., IC₅₀ values) confirming bioactivity .

Q. What safety protocols are critical when handling DMBDU in laboratory settings?

DMBDU is classified as acutely toxic (Oral Category 4, H302) and a respiratory irritant (H335). Researchers must use fume hoods, PPE (gloves, goggles), and emergency protocols (e.g., immediate rinsing for eye exposure). Waste disposal follows OSHA HCS guidelines, with material stored in airtight containers away from oxidizers .

Q. How do DMBDU-based COFs compare to other flexible frameworks in catalytic or environmental applications?

Compared to rigid COFs, DMBDU’s dynamic pores enable selective gas adsorption (e.g., CO₂ over N₂) and catalytic sites for reactions requiring substrate-induced framework adjustments. Contrast with Zr-based MOFs: DMBDU-COFs lack metal nodes but offer superior thermal stability (>300°C) .

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